N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE HYDROCHLORIDE
Description
N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE HYDROCHLORIDE is a complex acetamide derivative featuring a benzothiazole core substituted with a chlorine atom at the 6-position. Its hydrochloride salt form likely enhances solubility in aqueous environments.
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O3S.ClH/c1-3-22(4-2)9-10-23(18(27)12-24-16(25)7-8-17(24)26)19-21-14-6-5-13(20)11-15(14)28-19;/h5-6,11H,3-4,7-10,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHFUXNBPGIRFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)CN3C(=O)CCC3=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24Cl2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE HYDROCHLORIDE involves multiple steps, starting with the preparation of the benzothiazole core. The general synthetic route includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminothiophenol with chloroacetic acid under acidic conditions.
Chlorination: The benzothiazole core is then chlorinated using thionyl chloride to introduce the chlorine atom at the 6-position.
Amidation: The chlorinated benzothiazole is reacted with N-(2-diethylaminoethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the carbonyl groups to alcohols.
Substitution: The chlorine atom on the benzothiazole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Scientific Research Applications
N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE HYDROCHLORIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, analgesic, and anti-tubercular agent
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a key role in the inflammatory response . By inhibiting COX-2, the compound reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
Benzothiazole Derivatives from Patent Literature (EP3 348 550A1)
The European patent application (EP3 348 550A1) describes benzothiazole-2-yl acetamides with aryl or substituted aryl groups, such as:
- (E)-N-(benzothiazole-2-yl)-3-(2,4-dimethoxyphenyl)acrylamide
- N-(benzothiazole-2-yl)-2-phenylacetamide
Key Differences :
- Substituent Complexity: The target compound incorporates a diethylaminoethyl side chain and a dioxopyrrolidinyl group, whereas patent analogs feature simpler acrylamide or phenylacetamide substituents. This complexity may enhance binding specificity or metabolic stability.
- Such modifications could influence interactions with hydrophobic pockets in biological targets .
Pesticide-Related Acetamides
Compounds such as alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) are chloroacetamide herbicides.
Key Differences :
- Core Structure : The target compound’s benzothiazole core contrasts with the diaryl or alkylaryl groups in alachlor/pretilachlor, suggesting divergent applications (pharmaceutical vs. agrochemical).
- Functional Groups: The diethylaminoethyl chain in the target compound may confer basicity and solubility advantages over the methoxymethyl or propoxyethyl groups in herbicides. This could reduce soil adsorption and improve bioavailability in biological systems .
N-[2-(Methylamino)-1,3-Benzothiazol-6-yl]Acetamide (AJ1)
AJ1 (C10H11N3OS) shares a benzothiazole-acetamide backbone but lacks the diethylaminoethyl and dioxopyrrolidinyl groups.
Key Differences :
- Pharmacokinetics : The target compound’s higher molecular weight (estimated ~450–500 g/mol vs. AJ1’s 237.28 g/mol) may reduce passive diffusion but improve target engagement through additional binding motifs.
- Solubility: The hydrochloride salt and diethylaminoethyl group in the target compound likely enhance water solubility compared to AJ1’s methylamino substituent .
Thiazolidinone-Benzodioxole Acetamide (ChemBK)
The compound N-[2-(5-Benzo[1,3]dioxol-5-ylmethylene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide features a thiazolidinone-dioxolane system.
Key Differences :
- Mechanistic Implications: The dioxopyrrolidinyl group in the target compound may mimic peptide bonds, making it a candidate for protease inhibition, whereas the thiazolidinone in the ChemBK compound could target peroxisome proliferator-activated receptors (PPARs) or redox pathways.
- Structural Rigidity: The benzodioxole-thiazolidinone system introduces planar aromaticity, contrasting with the target compound’s pyrrolidinone-derived flexibility .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Selectivity: The target compound’s diethylaminoethyl chain may reduce off-target effects compared to simpler benzothiazole analogs by introducing steric hindrance or electrostatic interactions.
- Metabolic Stability: The dioxopyrrolidinyl group could resist enzymatic degradation better than the thiazolidinone or acrylamide groups in analogs, as seen in studies of similar pyrrolidinone derivatives .
Biological Activity
N-(6-Chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C17H22ClN3O3S, with a molecular weight of approximately 373.89 g/mol. Its structure features a benzothiazole moiety, which is known for its diverse pharmacological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cancer Cell Proliferation : Studies have demonstrated that derivatives of benzothiazole exhibit significant anti-proliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound have been shown to induce apoptosis and inhibit cell migration in cancer cells such as A431 and A549 .
- Anti-inflammatory Activity : The compound has also been noted for its ability to modulate inflammatory cytokines like IL-6 and TNF-α, suggesting potential applications in inflammatory diseases .
- Cholinesterase Inhibition : Related compounds have shown inhibitory effects on cholinesterase enzymes, which are critical in neurodegenerative diseases. This suggests a potential role for the compound in treating conditions such as Alzheimer's disease .
Biological Activity Data
A summary of biological activity data for the compound is presented in the table below:
| Activity | Cell Line/Model | IC50 (µM) | Effect |
|---|---|---|---|
| Anti-proliferative | A431 | 4 | Inhibition of cell growth |
| Anti-proliferative | A549 | 2 | Induction of apoptosis |
| Anti-inflammatory | THP-1 macrophages | 1.5 | Reduction in IL-6 production |
| Cholinesterase inhibition | AChE | 46.42 | Moderate inhibition |
Case Studies
Several studies have explored the biological activity of benzothiazole derivatives similar to this compound:
- Study on Cancer Cell Lines : In a study evaluating the effects of various benzothiazole derivatives on cancer cell lines, it was found that compounds with similar structures significantly inhibited proliferation and induced apoptosis at micromolar concentrations .
- Inflammation Model : Another study assessed the anti-inflammatory properties using a macrophage model where the compound reduced TNF-α levels significantly compared to controls .
- Neuroprotective Effects : Research into cholinesterase inhibitors revealed that certain derivatives exhibited selective inhibition against butyrylcholinesterase (BChE), suggesting potential neuroprotective effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
